molecular formula C15H34OSi B14658928 4-Trimethylsilyloxydodecane CAS No. 39789-28-1

4-Trimethylsilyloxydodecane

Cat. No.: B14658928
CAS No.: 39789-28-1
M. Wt: 258.51 g/mol
InChI Key: SJKPEACOKJCOLG-UHFFFAOYSA-N
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Description

4-Trimethylsilyloxydodecane is an organic compound characterized by the presence of a trimethylsilyl group attached to a dodecane backbone. This compound is notable for its chemical inertness and large molecular volume, making it useful in various applications, particularly in organic synthesis and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Trimethylsilyloxydodecane typically involves the reaction of dodecanol with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds via the formation of a trimethylsilyl ether, which is then purified through distillation or recrystallization .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but employs larger reactors and continuous flow systems to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 4-Trimethylsilyloxydodecane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Trimethylsilyloxydodecane finds applications in several scientific fields:

Mechanism of Action

The mechanism of action of 4-Trimethylsilyloxydodecane involves its ability to form stable bonds with various functional groups, thereby protecting them from unwanted reactions. The trimethylsilyl group acts as a steric shield, preventing nucleophilic attacks and stabilizing reactive intermediates. This property is particularly useful in multi-step organic syntheses .

Comparison with Similar Compounds

  • Trimethylsilyl chloride
  • Trimethylsilyl bromide
  • Trimethylsilyl iodide

Comparison: 4-Trimethylsilyloxydodecane is unique due to its long dodecane chain, which imparts additional hydrophobicity and bulk compared to other trimethylsilyl compounds. This makes it particularly useful in applications requiring enhanced solubility in non-polar solvents and increased steric protection .

Properties

CAS No.

39789-28-1

Molecular Formula

C15H34OSi

Molecular Weight

258.51 g/mol

IUPAC Name

dodecan-4-yloxy(trimethyl)silane

InChI

InChI=1S/C15H34OSi/c1-6-8-9-10-11-12-14-15(13-7-2)16-17(3,4)5/h15H,6-14H2,1-5H3

InChI Key

SJKPEACOKJCOLG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCC)O[Si](C)(C)C

Origin of Product

United States

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